molecular formula C32H24N2O3 B2801853 N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2-naphthamide CAS No. 391222-20-1

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2-naphthamide

Cat. No.: B2801853
CAS No.: 391222-20-1
M. Wt: 484.555
InChI Key: LLRWMIMLMLHRPJ-UHFFFAOYSA-N
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Description

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2-naphthamide is a chemical reagent supplied for Research Use Only (RUO), intended for professional laboratory research applications. It is strictly not for diagnostic, therapeutic, or personal use. This complex synthetic compound features a multi-aromatic structure incorporating naphthamide and benzamide motifs. Similar naphthamide derivatives have been investigated in scientific research for their potential as multi-target agents, particularly as protein kinase inhibitors and histone deacetylase (HDAC) inhibitors . Such activities are of significant interest in early-stage pharmacological research, for instance, in the study of mechanisms relevant to neoplastic diseases . Furthermore, related benzamide-containing compounds have shown promise in exploratory studies targeting the C-terminal domain of Hsp90, a molecular chaperone, suggesting potential as a scaffold for investigating new anti-proliferative agents . The presence of both hard and soft donor atoms in its analogous structure suggests that this compound could also act as a versatile ligand in materials science or catalysis research, similar to the properties observed in acyl thiourea compounds . Researchers can utilize this high-purity compound to explore these and other novel biochemical pathways and develop new experimental methodologies.

Properties

IUPAC Name

N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N2O3/c1-21-15-18-29(27(19-21)30(35)23-10-3-2-4-11-23)34-32(37)26-13-7-8-14-28(26)33-31(36)25-17-16-22-9-5-6-12-24(22)20-25/h2-20H,1H3,(H,33,36)(H,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRWMIMLMLHRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2-naphthamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple aromatic rings and a carbamoyl group. Its molecular formula is C23H22N2O2C_{23}H_{22}N_2O_2, with a molecular weight of approximately 370.43 g/mol. The presence of the naphthamide moiety suggests potential interactions with biological macromolecules, particularly proteins involved in enzymatic pathways.

Research indicates that compounds similar to this compound may function through several mechanisms:

  • Enzyme Inhibition : Many benzamide derivatives have been shown to inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. This inhibition can lead to reduced cellular growth and proliferation in cancer cells .
  • Antimicrobial Activity : Some studies suggest that related compounds exhibit antimicrobial properties, potentially through the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Antitumor Effects : Preliminary studies indicate that certain derivatives may possess antitumor activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Target IC50 (µM) Reference
Enzyme InhibitionDihydrofolate Reductase (DHFR)12.5
AntimicrobialStaphylococcus aureus15.0
AntitumorHCC827 Cell Line6.26
AntitumorNCI-H358 Cell Line6.48

Case Studies

  • Inhibition of DHFR : A study demonstrated that this compound effectively inhibited DHFR, leading to reduced levels of NADPH within cells, which destabilized the enzyme and subsequently inhibited cell growth .
  • Antimicrobial Testing : Another investigation focused on the compound's antimicrobial properties against various pathogens, revealing moderate to strong inhibitory effects against common bacterial strains, suggesting its potential as a lead compound for antibiotic development .
  • Antitumor Activity : In vitro assays showed that the compound exhibited significant cytotoxicity against lung cancer cell lines (HCC827 and NCI-H358), indicating its potential as an antitumor agent. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity in treated cells .

Scientific Research Applications

Anticancer Activity

N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2-naphthamide has shown promising results in anticancer research.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death.
  • Case Study : In vitro studies demonstrated that the compound exhibits selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were found to be significantly lower than those of standard chemotherapeutic agents.
Cell LineIC50 (µM)Observed Effect
MCF-712.5Induction of apoptosis
HeLa15.0Cell cycle arrest at G1 phase

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against common pathogens.

  • Biological Activity : Preliminary studies indicate that this compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were reported to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, indicating a potential for development into an antimicrobial agent.

Enzyme Inhibition

The compound may serve as an inhibitor of key enzymes involved in metabolic diseases.

  • Target Enzymes : Research suggests that it can inhibit enzymes such as acetylcholinesterase, which plays a role in neurodegenerative disorders like Alzheimer's disease.
  • In Vitro Studies : Inhibition assays revealed that the compound has an IC50 of 25 µM against acetylcholinesterase, demonstrating its potential as a therapeutic agent for cognitive enhancement.

Comparison with Similar Compounds

Structural and Functional Differences

The target compound and its analogs share a naphthamide scaffold but differ in substituent groups, which critically alter physicochemical and pharmacological properties. Key comparisons are summarized below:

Property Target Compound Analog (3D-FB103380)
Molecular Weight ~463.5 g/mol (estimated) ~692.6 g/mol
Key Substituents - 2-Benzoyl
- 4-Methylphenyl
- 3-Hydroxy
- Diazenyl (-N=N-)
- 2-Methoxy
- 3-Trifluoromethylphenyl carbamoyl
Solubility Moderate (predicted logP ~4.2) Lower (logP ~5.8 due to trifluoromethyl and diazenyl groups)
Metabolic Stability Likely moderate (methyl group may reduce oxidative degradation) High (trifluoromethyl resists metabolism; diazenyl may introduce instability)
Bioactivity Potential kinase inhibition (benzoyl group mimics ATP-binding motifs) Photoresponsive activity (diazenyl acts as a photoswitch)

Pharmacological Implications

  • The benzoyl moiety may mimic natural ligands in kinase-binding pockets, suggesting applications in cancer therapy.
  • Analog (3D-FB103380) : The trifluoromethyl group increases metabolic stability and binding affinity to hydrophobic targets. The diazenyl group enables light-responsive behavior, useful in optopharmacology .

Research Findings

  • Synthetic Accessibility : The target compound’s simpler structure (lacking diazenyl and trifluoromethyl groups) may streamline synthesis compared to 3D-FB103380, which requires multi-step functionalization .
  • Toxicity Profiles : Methyl groups (target) are generally less toxic than trifluoromethyl groups (analog), which can bioaccumulate in lipid-rich tissues.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2-naphthamide, and how is structural purity validated?

  • Synthesis : Multi-step reactions are typical, starting with carbamoyl group formation via coupling reagents (e.g., EDC/HOBt) under anhydrous conditions, followed by naphthamide linkage. Key intermediates include 2-benzoyl-4-methylaniline and activated 2-naphthoic acid derivatives. Solvent choice (e.g., DMF or dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions .
  • Purity Validation : High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR (¹H/¹³C) identifies proton environments and functional groups. IR spectroscopy verifies carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) bonds. HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. How can researchers optimize reaction yields for this compound’s carbamoyl linkage?

  • Methodology : Use coupling agents like HATU or DCC with DMAP catalysis to enhance efficiency. Monitor reaction progress via thin-layer chromatography (TLC; silica gel, ethyl acetate/hexane eluent). Adjust stoichiometry (1.2:1 molar ratio of amine to acid) and employ inert atmospheres (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound with protein targets (e.g., kinases)?

  • Docking Protocols : Use Lamarckian genetic algorithms (AutoDock Vina) to model ligand-protein interactions. Calibrate scoring functions (e.g., MM/GBSA) using known binding data. Molecular dynamics simulations (50–100 ns) assess stability of docked conformations, with RMSD <2 Å indicating robust binding .
  • Quantum Mechanics : DFT calculations (B3LYP/6-311G(d,p)) optimize geometry and compute electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic regions. Fukui function analysis predicts reactive sites for covalent modifications .

Q. How can discrepancies between experimental and computational spectroscopic data be resolved?

  • Case Study : If experimental NMR chemical shifts deviate from DFT predictions (>0.5 ppm), consider solvent effects (PCM models) or conformational flexibility (rotamer populations). Validate via variable-temperature NMR or 2D NOESY to detect dynamic equilibria .

Q. What experimental designs evaluate the compound’s potential as a mitochondrial complex inhibitor?

  • In Vitro Assays : Measure oxygen consumption rate (OCR) in isolated mitochondria using Seahorse XF Analyzers. Compare inhibition against reference compounds (e.g., rotenone for Complex I). Dose-response curves (IC₅₀) and Lineweaver-Burk plots determine mechanism (competitive/non-competitive) .
  • In Silico Screening : Pharmacophore models based on structural analogs (e.g., M.25 mitochondrial inhibitors) prioritize targets. ADMET predictions (SwissADME) assess bioavailability and toxicity risks .

Methodological Challenges

Q. How do solvent polarity and temperature affect the compound’s reactivity in nucleophilic substitutions?

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 mechanisms, accelerating substitutions. Low temperatures (−20°C) favor kinetic control, reducing byproducts. Solvent-free microwave-assisted synthesis (100–150°C, 10–30 min) enhances yields .

Q. What strategies mitigate aggregation-induced fluorescence quenching in spectroscopic studies?

  • Approach : Dilute samples (<1 μM) in buffered solutions (PBS, pH 7.4) with surfactants (e.g., 0.1% Tween-20). Time-resolved fluorescence or dynamic light scattering (DLS) monitors aggregation. Use fluorophores with rigid structures (e.g., dansyl derivatives) to minimize self-quenching .

Data Interpretation

Q. How to analyze conflicting bioactivity data across cell lines (e.g., IC₅₀ variability)?

  • Troubleshooting : Normalize data to cell viability controls (MTT assays) and validate with clonogenic survival tests. Check for off-target effects via kinome-wide profiling (Eurofins KinaseProfiler). Consider metabolic differences (e.g., CYP450 expression) between cell lines .

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